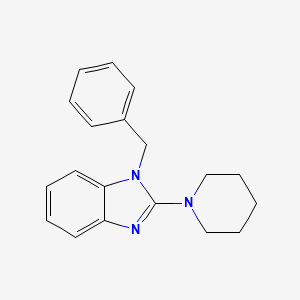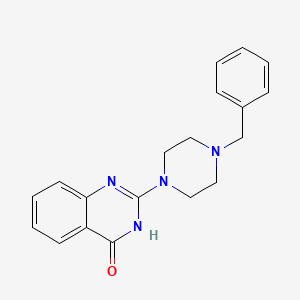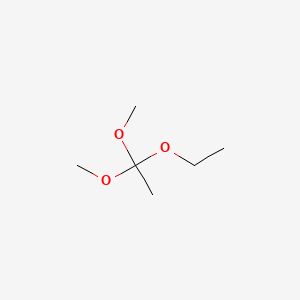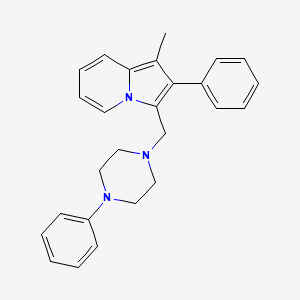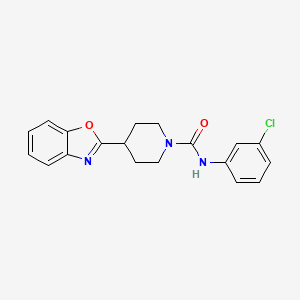![molecular formula C12H10N2O2S B13946532 2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one CAS No. 546144-86-9](/img/structure/B13946532.png)
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is a heterocyclic compound that features a chromene fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-3-iodochromones with amines and carbon disulfide under copper-promoted cascade reactions . This method yields the target compound with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave dielectric heating and tandem intramolecular Pinner–Dimroth rearrangement has been reported for similar compounds . These methods could potentially be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the chromene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted chromeno-thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
Industry: Possible use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-one: Similar structure but different substitution pattern.
2-Amino-4-phenylthiazole: Contains a thiazole ring but lacks the chromene moiety.
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different functional groups.
Uniqueness
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is unique due to its fused chromene-thiazole structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
546144-86-9 |
|---|---|
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
2-amino-4,9-dimethylpyrano[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C12H10N2O2S/c1-5-4-8(15)16-7-3-6(2)10-11(9(5)7)17-12(13)14-10/h3-4H,1-2H3,(H2,13,14) |
Clave InChI |
WBUBLBKERAVIRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


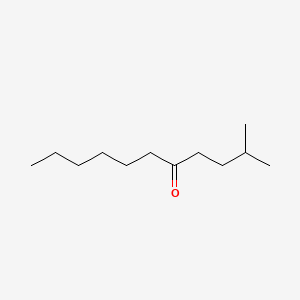


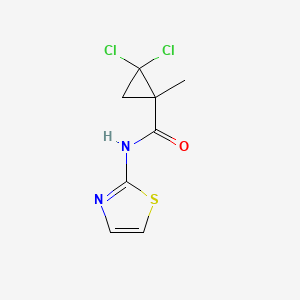

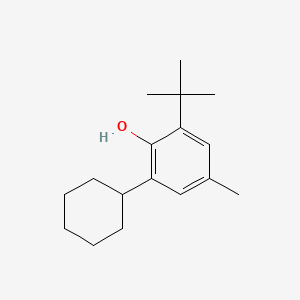
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
